![molecular formula C20H23F3N4O2 B2830570 4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034422-10-9](/img/structure/B2830570.png)
4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.425. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Triazole compounds have been found to exhibit anticancer properties . They can interact with a variety of enzymes and receptors in the biological system, making them effective against different types of cancer . For instance, some triazolo[4,3-a]pyridine derivatives have shown cytotoxic activity against breast cancer cell lines , and others have been evaluated against cancer cell lines A549, MCF-7, and HeLa .
Antimicrobial Activity
Triazoles are commonly used in medicinal chemistry due to their excellent therapeutic index and safety profile . They are included in the class of antimicrobials and have shown effectiveness against a wide class of Gram-positive and Gram-negative bacteria, many of which have proven to be multidrug resistant .
Antifungal Activity
Triazoles, including those with a triazolo[4,3-a]pyridine core, have demonstrated excellent antifungal activities . They are a major class of antifungal drugs, with examples including fluconazole and voriconazole .
Anti-Inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.
Antioxidant Activity
Triazoles have shown antioxidant properties, which means they can reduce or eliminate free radicals and thus protect cells against oxidative injury .
Enzyme Inhibition
Triazoles have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This broad-spectrum enzyme inhibition capability can be leveraged in the treatment of various diseases.
Antiviral Activity
Triazoles have demonstrated antiviral potential . This suggests that they could be used in the development of new antiviral drugs.
Neurological Disorders
Triazoles have been used in the treatment of various neurological disorders. For example, estazolam is used as a sedative-hypnotic, and rufinamide is used as an antiepileptic .
Mechanism of Action
Target of Action
Compounds with a similar triazole core have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The triazole nucleus, a key component of this compound, is known for its ability to form specific interactions with different target receptors . This interaction is facilitated by the hydrogen bond accepting and donating characteristics of the triazole core .
Biochemical Pathways
Compounds with a similar triazole core have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Compounds with a similar triazole core have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c21-20(22,23)15-6-7-16-25-26-17(27(16)13-15)12-24-18(28)19(8-10-29-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYBIHWGUNKJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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